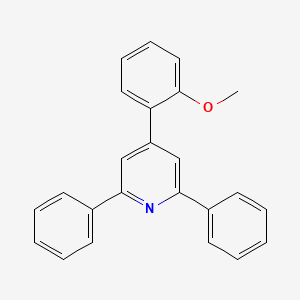

4-(2-methoxyphenyl)-2,6-diphenylpyridine

Description

4-(2-Methoxyphenyl)-2,6-diphenylpyridine is a pyridine derivative featuring a central pyridine ring substituted at the 2- and 6-positions with phenyl groups and at the 4-position with a 2-methoxyphenyl group. This compound is synthesized via TMSOTf-mediated Kröhnke pyridine synthesis using hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation, yielding 42% as a yellow gum . Its structural characterization includes HRMS and detailed $^{1}\text{H}$ and $^{13}\text{C}$ NMR data, confirming the presence of methoxy groups at the ortho-position of the phenyl ring .

The 2-methoxy substituent introduces steric and electronic effects that distinguish it from para-substituted analogs.

Properties

IUPAC Name |

4-(2-methoxyphenyl)-2,6-diphenylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19NO/c1-26-24-15-9-8-14-21(24)20-16-22(18-10-4-2-5-11-18)25-23(17-20)19-12-6-3-7-13-19/h2-17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICDWOCYSRQDLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=CC(=NC(=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry

Antiproliferative Activity

Research has indicated that derivatives of diphenylpyridines, including 4-(2-methoxyphenyl)-2,6-diphenylpyridine, exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can induce cell cycle arrest in the G2/M phase, suggesting a mechanism that could be exploited for cancer therapy . The structure-activity relationship (SAR) analysis highlights that the methoxy substitution enhances biological activity, making these compounds promising candidates for drug development.

Case Study: Cancer Cell Lines

A study evaluated the antiproliferative effects of several diphenylpyridine derivatives on cancer cell lines such as HEp-2 and NCI-H460. The results demonstrated IC50 values ranging from 1.45 to 4.25 µM for the most active compounds, indicating potent activity against these cells . Furthermore, selectivity assays showed minimal impact on normal peripheral blood mononuclear cells (PBMC), suggesting a favorable therapeutic window.

Photopolymerization Processes

Fluorescent Molecular Sensors

4-(2-methoxyphenyl)-2,6-diphenylpyridine derivatives have been developed as fluorescent sensors for monitoring free-radical and cationic photopolymerization processes. These sensors leverage their fluorescence properties to indicate polymerization progress through changes in emission spectra .

Performance Evaluation

The performance of these sensors was assessed using the Fluorescence Probe Technique (FPT). The results indicated that compounds with strong electron-donating groups displayed significant shifts in fluorescence during polymerization, allowing real-time monitoring of the process . The effectiveness of these sensors was quantified by measuring fluorescence intensity ratios at different wavelengths.

| Compound | Type | Fluorescence Shift | Application |

|---|---|---|---|

| PT-SCH3 | Electron-donating | Significant shift during polymerization | Monitoring free-radical polymerization |

| PT-OCH3 | Electron-withdrawing | Minimal shift | Cationic photopolymerization |

Material Science

Polymer Applications

The incorporation of 4-(2-methoxyphenyl)-2,6-diphenylpyridine into polymer matrices has shown promise in enhancing material properties. Its ability to act as a fluorescent sensor not only aids in monitoring polymerization but also improves the mechanical and optical properties of the resultant materials .

Case Study: Polymer Composites

In a recent study, polymers doped with diphenylpyridine derivatives were evaluated for their mechanical strength and optical clarity. The findings revealed that these polymers exhibited enhanced durability and light transmission properties compared to standard formulations . This suggests potential applications in coatings and optoelectronic devices.

Comparison with Similar Compounds

Key Derivatives and Their Properties

Fluorescence and Electronic Properties

- Electron-Donating vs. Withdrawing Groups: PT-OCH$_3$ (4-methoxy): Exhibits a blue shift in fluorescence during free-radical photopolymerization due to electron-donating effects, making it effective for monitoring polymerization kinetics via fluorescence intensity ratios (R) . PT-CN (4-cyano): Electron-withdrawing groups reduce R span, limiting utility in fluorescence sensing . 4-(2-Methoxyphenyl): While direct fluorescence data are unavailable, ortho-substitution likely disrupts conjugation compared to para-substituted analogs, altering emission spectra.

Cationic Photopolymerization :

Pharmacological and Coordination Chemistry

- Antifibrotic Activity : 4-(4-Chlorophenyl)-2,6-diphenylpyridine demonstrates high binding affinity to TGFβ1/SMAD3, suggesting the chloro substituent enhances target interaction compared to methoxy or hydrogen analogs .

- Coordination Chemistry: N-Crowned 4-(p-aminophenyl)-2,6-diphenylpyridines form complexes with metal ions (e.g., Cu$^{2+}$, Hg$^{2+}$) via pyridine or anilino groups. The 2-methoxy substituent may sterically hinder metal coordination compared to unsubstituted derivatives .

Q & A

Q. What are the recommended safety protocols for handling 4-(2-methoxyphenyl)-2,6-diphenylpyridine in laboratory settings?

Answer:

- Personal Protective Equipment (PPE):

- Gloves: Use nitrile or neoprene gloves compliant with EN374 standards .

- Respiratory Protection: For low-level exposure, use NIOSH P95 or EU P1 respirators; for higher exposure, use NIOSH OV/AG/P99 or EU ABE1P3D respirators .

- Skin Protection: Wear lab coats and closed-toe shoes to avoid direct contact .

- Ventilation: Conduct synthesis and handling in a fume hood to minimize inhalation risks .

- Emergency Measures: In case of accidental release, evacuate the area, use adsorbents (e.g., vermiculite) for containment, and dispose of waste as hazardous material .

Q. What are the standard synthetic routes for preparing 4-(2-methoxyphenyl)-2,6-diphenylpyridine?

Answer: A typical multi-step synthesis involves:

Intermediate Preparation: Start with 2-acetylpyridine and substituted aldehydes (e.g., 2-methoxybenzaldehyde) to form pyridine precursors .

Cyclization: Use acid-catalyzed or microwave-assisted cyclization to form the pyridine core. For example, microwave irradiation under solvent-free conditions can improve reaction efficiency .

Purification: Recrystallize the product using ethanol or dichloromethane/hexane mixtures to achieve >95% purity .

Key Variables:

Q. Which spectroscopic methods are most effective for characterizing the structure of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify aromatic proton environments (δ 6.8–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .

- ¹³C NMR: Confirm substitution patterns (e.g., methoxy carbons at δ ~55 ppm) .

- X-ray Crystallography: Resolve bond angles and dihedral angles (e.g., C–C bond lengths ~1.48 Å) to validate the molecular structure .

- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]⁺ at m/z 337.147) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve the yield and purity of this compound during synthesis?

Answer:

- Microwave-Assisted Synthesis:

- Reduces reaction time from hours to minutes (e.g., 20 minutes at 150°C) .

- Achieves yields >80% compared to conventional heating (50–60%) .

- Catalyst Screening: Test Lewis acids (e.g., La(OTf)₃) to accelerate cyclization and reduce byproduct formation .

- Solvent Optimization: Use aprotic solvents (e.g., DMF) for intermediates and switch to ethanol for final purification to minimize impurities .

Q. How should discrepancies in crystallographic data be addressed when analyzing the molecular structure?

Answer:

- Data Validation: Use software (e.g., PLATON) to check for missed symmetry or disorder in the crystal lattice .

- Comparative Analysis: Cross-reference bond lengths and angles with similar pyridine derivatives (e.g., 2,6-diphenylpyridines) to identify outliers .

- Thermal Ellipsoid Analysis: Assess anisotropic displacement parameters to confirm positional accuracy of atoms (e.g., methoxy group orientation) .

Q. What strategies are recommended for assessing the environmental impact of this compound given limited ecotoxicological data?

Answer:

- Read-Across Approach: Use toxicity data from structurally similar compounds (e.g., 2,6-diphenylpyridines) to estimate persistence, bioaccumulation, and toxicity (PBT) .

- In Silico Modeling: Apply tools like EPI Suite to predict biodegradability (e.g., BIOWIN score <2.5 indicates low degradability) .

- Microcosm Studies: Test soil mobility and aquatic toxicity in controlled lab systems (e.g., OECD 307 guidelines) to generate preliminary data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.